
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPMP is a pyrazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been used in a variety of scientific research applications, including as a ligand for the adenosine A3 receptor, which has potential therapeutic applications for various diseases, such as cancer and inflammation. 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has also been used as a tool to study the role of the adenosine A3 receptor in various physiological processes, including cardiovascular function and immune response.
作用機序
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine acts as a selective adenosine A3 receptor agonist, which leads to the activation of downstream signaling pathways. The activation of the adenosine A3 receptor has been shown to have various physiological effects, including the inhibition of cell proliferation, the modulation of immune response, and the regulation of cardiovascular function.
Biochemical and Physiological Effects:
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation in cancer cells, the modulation of immune response, and the regulation of cardiovascular function. 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications for various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine in lab experiments is its ability to selectively activate the adenosine A3 receptor, which allows for the study of the specific physiological effects of this receptor. However, one limitation of using 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research involving 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine, including the development of new synthetic methods for this compound, the study of its potential therapeutic applications for various diseases, and the investigation of its mechanism of action in various physiological processes. Additionally, further research is needed to determine the potential toxicity of 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine and to develop methods to mitigate any potential adverse effects.
合成法
1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine has been synthesized through a number of methods, including the reaction of 1-methyl-5-(propoxymethyl)-1H-pyrazole-3-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Another method involves the reaction of 1-methyl-5-(propoxymethyl)-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Both methods have been successful in producing 1-methyl-5-(propoxymethyl)-1H-pyrazol-3-amine with high yields.
特性
IUPAC Name |
1-methyl-5-(propoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-4-12-6-7-5-8(9)10-11(7)2/h5H,3-4,6H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFGLYIUIJILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-difluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2738172.png)
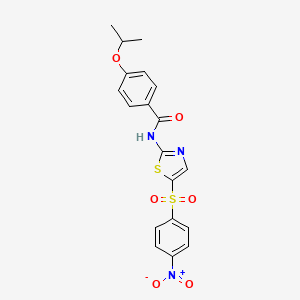
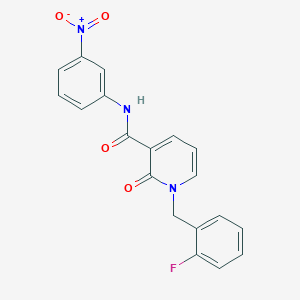

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)
![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)
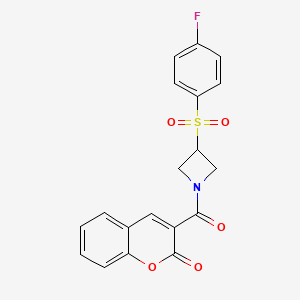
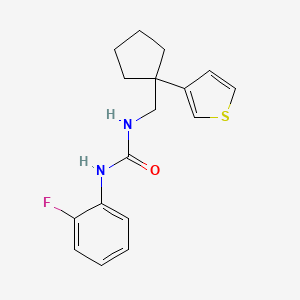
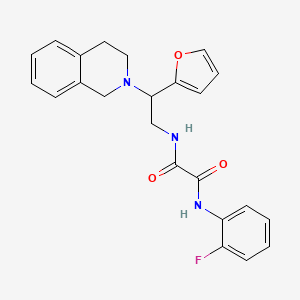

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)